Isoquinoline-4-carbaldehyde
Overview
Description
Isoquinoline-4-carbaldehyde is an organic compound with the molecular formula C10H7CHO. It features an isoquinoline ring fused with a formaldehyde group. This compound is known for its yellow to orange crystalline appearance and is soluble in organic solvents such as ethanol, ether, and dimethyl sulfoxide . This compound is an important intermediate in the synthesis of various biologically active natural products and drugs .
Preparation Methods
Isoquinoline-4-carbaldehyde can be synthesized through several methods. One common method involves the catalytic oxidation of phthalic anhydride with p-aminobenzaldehyde in solution . Another method includes the use of copper salt-D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol, with proline as a ligand and proton source . Industrial production methods often involve these catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
Isoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline-4-carboxylic acid.
Reduction: Reduction reactions can convert it to isoquinoline-4-methanol.
Condensation: It is used in Michael addition and Knoevenagel condensation reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isoquinoline-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoquinoline-4-carbaldehyde involves its interaction with molecular targets through its aldehyde group. This functional group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The isoquinoline ring structure also allows for interactions with various biological pathways, contributing to its biological activity .
Comparison with Similar Compounds
Isoquinoline-4-carbaldehyde can be compared with other similar compounds such as:
Isoquinoline-4-carboxylic acid: This compound is the oxidized form of this compound and shares similar structural features but differs in its reactivity and applications.
Isoquinoline-4-methanol: The reduced form of this compound, it has different chemical properties and uses.
Quinoline derivatives: These compounds, like quinoline-4-carbaldehyde, have a similar ring structure but differ in their functional groups and specific applications.
This compound is unique due to its specific combination of an isoquinoline ring and an aldehyde group, which imparts distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
isoquinoline-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-9-6-11-5-8-3-1-2-4-10(8)9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQQJLYJLDQGGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446531 | |
Record name | Isoquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22960-16-3 | |
Record name | Isoquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | isoquinoline-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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